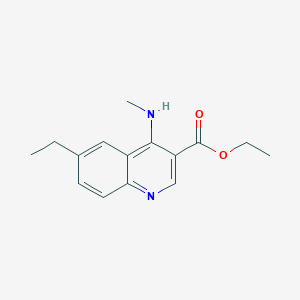![molecular formula C13H12N4O2 B11859622 6-[(3-methoxyphenyl)methoxy]-7H-purine CAS No. 67733-84-0](/img/structure/B11859622.png)
6-[(3-methoxyphenyl)methoxy]-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((3-Methoxybenzyl)oxy)-1H-purine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Methoxybenzyl)oxy)-1H-purine typically involves the reaction of a purine derivative with a 3-methoxybenzyl halide under basic conditions. A common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-((3-Methoxybenzyl)oxy)-1H-purine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The purine ring can be reduced under specific conditions.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-((3-Hydroxybenzyl)oxy)-1H-purine.
Reduction: Formation of partially or fully reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-((3-Methoxybenzyl)oxy)-1H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-((3-Methoxybenzyl)oxy)-1H-purine involves its interaction with specific molecular targets. The methoxybenzyl group can enhance the compound’s ability to bind to enzymes or receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-((3-Methoxybenzyl)oxy)-2-pyridinecarboxylic acid
- 6-(3-Methoxybenzyl)pyrazin-2(1H)-one
Uniqueness
6-((3-Methoxybenzyl)oxy)-1H-purine is unique due to its specific structure, which combines the purine core with a methoxybenzyl group. This combination can result in distinct chemical properties and biological activities compared to other similar compounds.
Propiedades
Número CAS |
67733-84-0 |
|---|---|
Fórmula molecular |
C13H12N4O2 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
6-[(3-methoxyphenyl)methoxy]-7H-purine |
InChI |
InChI=1S/C13H12N4O2/c1-18-10-4-2-3-9(5-10)6-19-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17) |
Clave InChI |
PGJZWBYTERXCMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)COC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)



![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B11859609.png)





![11-Phenyl-8-azaspiro[5.6]dodecan-9-one](/img/structure/B11859639.png)
